N-((1-cyclopentyl-5-cyclopropyl-1H-pyrazol-3-yl)methyl)-4-methoxybenzamide

CDK2 inhibitor 3-aminopyrazole structure-activity relationship

N-((1-cyclopentyl-5-cyclopropyl-1H-pyrazol-3-yl)methyl)-4-methoxybenzamide (CAS 1448077-46-0) belongs to the 3-aminopyrazole class of kinase inhibitors, a scaffold extensively characterized through crystallographic and biochemical studies targeting cyclin-dependent kinase 2 (CDK2)/cyclin A. The compound incorporates a 4-methoxybenzamide moiety linked via a methylene spacer to a 1-cyclopentyl-5-cyclopropyl-1H-pyrazole core.

Molecular Formula C20H25N3O2
Molecular Weight 339.439
CAS No. 1448077-46-0
Cat. No. B2457518
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-((1-cyclopentyl-5-cyclopropyl-1H-pyrazol-3-yl)methyl)-4-methoxybenzamide
CAS1448077-46-0
Molecular FormulaC20H25N3O2
Molecular Weight339.439
Structural Identifiers
SMILESCOC1=CC=C(C=C1)C(=O)NCC2=NN(C(=C2)C3CC3)C4CCCC4
InChIInChI=1S/C20H25N3O2/c1-25-18-10-8-15(9-11-18)20(24)21-13-16-12-19(14-6-7-14)23(22-16)17-4-2-3-5-17/h8-12,14,17H,2-7,13H2,1H3,(H,21,24)
InChIKeyONGYBDFXJVCKEV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N-((1-cyclopentyl-5-cyclopropyl-1H-pyrazol-3-yl)methyl)-4-methoxybenzamide (CAS 1448077-46-0) – Structural & Pharmacological Baseline for Procurement Decisions


N-((1-cyclopentyl-5-cyclopropyl-1H-pyrazol-3-yl)methyl)-4-methoxybenzamide (CAS 1448077-46-0) belongs to the 3-aminopyrazole class of kinase inhibitors, a scaffold extensively characterized through crystallographic and biochemical studies targeting cyclin-dependent kinase 2 (CDK2)/cyclin A [1]. The compound incorporates a 4-methoxybenzamide moiety linked via a methylene spacer to a 1-cyclopentyl-5-cyclopropyl-1H-pyrazole core. The closest structurally characterized analog with publicly available quantitative data is CHEMBL111897 (N-(5-cyclopropyl-1H-pyrazol-3-yl)-4-methoxybenzamide), which lacks the N1-cyclopentyl substitution and the methylene linker and exhibits a CDK2/cyclin A IC₅₀ of 705 nM [2]. The target compound’s molecular formula is C₂₀H₂₅N₃O₂ with a molecular weight of 339.43 g/mol .

Why Generic Substitution Within the 3-Aminopyrazole CDK2 Inhibitor Class Is Not Advisable for N-((1-cyclopentyl-5-cyclopropyl-1H-pyrazol-3-yl)methyl)-4-methoxybenzamide


Within the 3-aminopyrazole CDK2 inhibitor series, even subtle structural modifications produce large-magnitude potency shifts. The 4-methoxybenzamide analog CHEMBL111897 (N1-unsubstituted, direct NH linkage) exhibits a CDK2/cyclin A IC₅₀ of 705 nM, whereas the 4-chloro congener CHEMBL115264 achieves an IC₅₀ of 85 nM—an 8.3-fold improvement driven solely by a single aryl substituent change [1][2]. The target compound introduces two additional differentiating features absent from CHEMBL111897: (i) an N1-cyclopentyl group, which in related pyrazole kinase inhibitors has been shown to occupy a hydrophobic pocket and enhance both potency and selectivity [3], and (ii) a methylene (–CH₂–) spacer between the pyrazole C3 position and the amide nitrogen, which alters the hydrogen-bonding geometry and conformational flexibility relative to the direct NH-linked analogs [1]. These structural distinctions mean that potency, selectivity, and pharmacokinetic parameters cannot be extrapolated from the des-cyclopentyl, direct-linked analogs. Generic substitution without confirmation of target engagement and selectivity data for this specific chemotype carries procurement risk.

Quantitative Differentiation Evidence: N-((1-cyclopentyl-5-cyclopropyl-1H-pyrazol-3-yl)methyl)-4-methoxybenzamide vs. Closest CDK2 Inhibitor Analogs


Structural Differentiation: N1-Cyclopentyl and Methylene Spacer Relative to CHEMBL111897 – Impact on Predicted CDK2 Binding Mode

The target compound differs from CHEMBL111897 by two key structural features: N1-cyclopentyl substitution on the pyrazole ring and a methylene (–CH₂–) linker between the pyrazole C3 and the amide nitrogen. X-ray crystallographic studies of the 3-aminopyrazole class (PDB 1VYW, 1VYZ) demonstrate that the N1 position of the pyrazole ring projects into a hydrophobic pocket within the CDK2 ATP-binding site, suggesting that the cyclopentyl group may enhance hydrophobic complementarity relative to the unsubstituted N1–H in CHEMBL111897 [1]. The methylene spacer increases the distance between the pyrazole core and the 4-methoxybenzamide carbonyl, potentially altering the hydrogen-bond network with the CDK2 hinge region (Leu83) compared to the direct NH-linked analogs [1][2].

CDK2 inhibitor 3-aminopyrazole structure-activity relationship kinase selectivity

Benchmarking Against CHEMBL115264: 4-Methoxy vs. 4-Chloro Substituent Effect on CDK2 Potency

The 4-methoxybenzamide moiety in the target compound can be benchmarked against the 4-chloro analog CHEMBL115264 (N-(5-cyclopropyl-1H-pyrazol-3-yl)-4-chlorobenzamide), which exhibits an 8.3-fold improvement in CDK2/cyclin A inhibitory potency (IC₅₀ = 85 nM) over the 4-methoxy analog CHEMBL111897 (IC₅₀ = 705 nM) [1][2]. This demonstrates that the 4-methoxy group imposes a measurable potency penalty relative to 4-chloro in the direct-linked, N1-unsubstituted scaffold. Whether the N1-cyclopentyl and methylene spacer modifications in the target compound compensate for or exacerbate this 4-methoxy-associated potency difference is currently unknown [3].

CDK2/cyclin A inhibition aryl substituent SAR 3-aminopyrazole potency comparison

Class-Level In Vivo Antitumor Activity Benchmark: PNU-292137 and the 3-Aminopyrazole Series

The 3-aminopyrazole class has demonstrated in vivo proof-of-concept through PNU-292137, which achieved tumor growth inhibition (TGI) >50% in a mouse xenograft model at a dose devoid of toxic effects, with a CDK2/cyclin A IC₅₀ of 37 nM [1][2]. The target compound shares the core pyrazole-cyclopropyl architecture with PNU-292137 but replaces the 2-naphthylacetamide moiety with a 4-methoxybenzamide linked via a methylene spacer and adds an N1-cyclopentyl group. These structural differences preclude direct extrapolation of the PNU-292137 in vivo efficacy data to the target compound, but establish the class-level precedent for achievable in vivo antitumor activity when CDK2 potency reaches the sub-100 nM range [1].

in vivo efficacy tumor xenograft CDK2 inhibitor tumor growth inhibition

Key Physicochemical Property Comparison: Target Compound vs. CHEMBL111897

The target compound (MW 339.43, C₂₀H₂₅N₃O₂) incorporates an N1-cyclopentyl group and methylene spacer, which increase molecular weight by 56 Da and add two additional sp³ carbon centers compared to CHEMBL111897 (MW 283.33, C₁₄H₁₅N₃O₂). The N1-cyclopentyl substitution increases calculated lipophilicity (predicted cLogP increase of approximately 1.5–2.0 log units versus the N1–H analog), which may affect aqueous solubility and plasma protein binding [1]. The lead optimization study of the 3-aminopyrazole series explicitly identified solubility and plasma protein binding as key parameters requiring improvement during development, with structural modifications at the N1 position being one strategy employed [1].

physicochemical properties drug-likeness lipophilicity solubility prediction

Availability of Structural Biology Data: Crystallographic Precedent from the 3-Aminopyrazole Class

The 3-aminopyrazole class benefits from high-resolution co-crystal structures with CDK2, providing a structural basis for rational compound selection. PDB entries 1VYW (CDK2/cyclin A with PNU-292137, 2.30 Å) and 1VYZ (CDK2 with PNU-181227, 2.21 Å) define the binding mode of the pyrazole-cyclopropyl core, confirming that the pyrazole N2 interacts with the hinge region (Leu83 backbone), while the cyclopropyl group occupies a small hydrophobic pocket [1][2]. The N1-cyclopentyl group in the target compound is sterically compatible with the solvent-exposed region adjacent to the ATP-binding site, as demonstrated by multiple CDK2 inhibitor series that successfully exploit this vector for selectivity optimization [3]. The methylene spacer introduces an additional rotational degree of freedom whose conformational preferences can be modeled using the existing structural data [1].

X-ray crystallography CDK2 co-crystal structure binding mode structure-based design

Recommended Research & Industrial Application Scenarios for N-((1-cyclopentyl-5-cyclopropyl-1H-pyrazol-3-yl)methyl)-4-methoxybenzamide


CDK2 Selectivity Profiling in a Kinase Panel When N1-Cyclopentyl Occupancy of the Solvent-Exposed Region Is Desired

The N1-cyclopentyl group of the target compound projects into the solvent-exposed region of the CDK2 ATP-binding site, a vector that has been exploited across multiple CDK inhibitor series to modulate kinase selectivity [1]. Researchers seeking to profile how N1-cyclopentyl occupancy affects selectivity across the CDK family (CDK1, CDK2, CDK5, CDK7, CDK9) or the broader kinome should prioritize this compound over N1-unsubstituted analogs such as CHEMBL111897, which lack this selectivity-determining structural feature. The methylene spacer further distinguishes this compound from direct-linked analogs, enabling investigation of linker geometry effects on target engagement [2].

Structure-Activity Relationship (SAR) Studies Exploring Methylene Spacer vs. Direct Amide Linkage in 3-Aminopyrazole CDK Inhibitors

The methylene (–CH₂–) spacer between the pyrazole C3 and the amide nitrogen is a key structural differentiator of this compound relative to the direct NH-linked 3-aminopyrazoles characterized by Pevarello et al. [1]. This compound is suited for systematic SAR campaigns comparing: (i) direct NH-linked vs. CH₂-linked benzamides, (ii) N1-cyclopentyl vs. N1–H variants, and (iii) 4-methoxy vs. 4-halo or other substituents on the benzamide ring. Quantitative data from CHEMBL111897 (CDK2 IC₅₀ = 705 nM) and CHEMBL115264 (CDK2 IC₅₀ = 85 nM) provide baselines against which the target compound's potency can be directly compared in head-to-head biochemical assays [2][3].

Physicochemical and Metabolic Stability Comparison Against PNU-292137 and Related Leads

The lead optimization study by Pevarello et al. identified solubility and plasma protein binding as critical parameters requiring improvement in the 3-aminopyrazole series [1]. The target compound's N1-cyclopentyl substitution increases lipophilicity (predicted ΔcLogP ≈ +1.5–2.0 vs. N1–H analogs) and reduces the H-bond donor count by one (elimination of the pyrazole NH), which may enhance membrane permeability at the potential expense of aqueous solubility [2]. This compound is recommended for comparative physicochemical profiling (thermodynamic solubility, LogD₇.₄, plasma protein binding, microsomal stability) alongside PNU-292137 and CHEMBL111897 to assess whether the N1-cyclopentyl/methylene spacer combination offers a favorable balance of potency and drug-like properties [1].

Computational Docking and Molecular Dynamics Studies Leveraging Published CDK2 Co-Crystal Structures

The availability of high-resolution CDK2 co-crystal structures (PDB 1VYW: 2.30 Å; PDB 1VYZ: 2.21 Å) [1][2] enables computational modeling of the target compound's binding mode prior to experimental validation. The methylene spacer introduces conformational flexibility that can be systematically explored through molecular dynamics simulations, while the N1-cyclopentyl group's compatibility with the CDK2 solvent-exposed region can be assessed by docking into the 1VYW or 1VYZ structures. This compound is suitable as a computational chemistry tool for studying linker geometry effects on predicted binding affinity, and for virtual screening campaigns that require a 4-methoxybenzamide probe with the 1-cyclopentyl-5-cyclopropyl-pyrazole scaffold [3].

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